Oxfbd02
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Overview
Description
OXFBD02 is a selective inhibitor of the first bromodomain of bromodomain-containing protein 4 (BRD4). It has shown significant potential in the fields of cancer and inflammation research due to its ability to inhibit BRD4 with an IC50 value of 382 nanomolar . The compound is characterized by its molecular formula C18H17NO3 and a molecular weight of 295.33 grams per mole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OXFBD02 involves the preparation of 3,5-dimethylisoxazole derivatives. The key steps include the formation of the isoxazole ring and subsequent functionalization to introduce the hydroxyl and phenyl groups . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: OXFBD02 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone species, which are reactive metabolites.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions include various quinone derivatives and substituted isoxazole compounds .
Scientific Research Applications
OXFBD02 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of bromodomains, particularly BRD4.
Biology: Investigated for its role in regulating gene expression through epigenetic mechanisms.
Medicine: Explored for its potential therapeutic effects in cancer and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting bromodomains and related epigenetic regulators.
Mechanism of Action
OXFBD02 exerts its effects by selectively binding to the first bromodomain of BRD4. This binding inhibits the interaction between BRD4 and acetylated lysine residues on histone proteins, thereby disrupting the regulation of gene expression . The inhibition of BRD4 leads to reduced proliferation of cancer cells and attenuation of inflammatory responses .
Comparison with Similar Compounds
OXFBD04: A derivative of OXFBD02 with improved BRD4 affinity and metabolic stability.
I-BET151: Another bromodomain inhibitor with a different chemical structure but similar biological activity.
PFI-1: A chemically distinct bromodomain inhibitor used for comparison in biological assays.
Uniqueness of this compound: this compound is unique due to its high selectivity for the first bromodomain of BRD4 and its potent inhibitory activity. It also exhibits a favorable pharmacokinetic profile, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQUIPXIENTMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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